An In-Depth Technical Guide to Desacetyl Diltiazem HCl: Chemical Properties, Structure, and Analysis
An In-Depth Technical Guide to Desacetyl Diltiazem HCl: Chemical Properties, Structure, and Analysis
This guide provides a comprehensive technical overview of Desacetyl Diltiazem Hydrochloride, a principal active metabolite of the calcium channel blocker Diltiazem. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical and pharmacological characteristics of this significant compound, supported by established analytical methodologies.
Introduction: The Significance of a Primary Metabolite
Diltiazem, a benzothiazepine derivative, is a widely prescribed medication for the management of hypertension, angina pectoris, and certain types of arrhythmia.[1][2] Its therapeutic effects are primarily attributed to its ability to block the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and a reduction in heart rate and contractility.[2][] Following administration, Diltiazem undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4.[1][2] One of the major outcomes of this biotransformation is the deacetylation of the parent compound to form Desacetyl Diltiazem.[1][]
This metabolite is not merely an inactive byproduct; Desacetyl Diltiazem is pharmacologically active, retaining a significant portion of the vasodilatory effects of Diltiazem.[1][] Its accumulation in plasma, especially during chronic therapy, contributes to the overall therapeutic and potential toxicological profile of Diltiazem treatment.[] Therefore, a thorough understanding of Desacetyl Diltiazem's chemical properties, structure, and analytical determination is paramount for comprehensive pharmacokinetic and pharmacodynamic studies, as well as for impurity profiling in pharmaceutical manufacturing.
Chemical Identity and Structure
Desacetyl Diltiazem is systematically known by its IUPAC name: (2S,3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one.[][5] It is commonly supplied as a hydrochloride salt to enhance its stability and solubility.
The chemical structure of Desacetyl Diltiazem HCl is characterized by a 1,5-benzothiazepine nucleus, which is crucial for its pharmacological activity. The structure features two chiral centers at the C2 and C3 positions, with the (2S,3S) stereochemistry being the pharmacologically active form, consistent with its parent compound, Diltiazem.[] The key structural difference from Diltiazem is the presence of a hydroxyl group at the C3 position, resulting from the hydrolysis of the acetyl group.
Caption: Chemical structure of Desacetyl Diltiazem Hydrochloride.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of Desacetyl Diltiazem HCl is essential for its handling, formulation, and analytical characterization. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (2S,3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride | [] |
| CAS Number | 75472-91-2 (for HCl salt); 23515-45-9 (for HCl salt); 42399-40-6 (for free base) | [][6][7] |
| Molecular Formula | C₂₀H₂₄N₂O₃S·HCl | [][6] |
| Molecular Weight | 408.94 g/mol | [] |
| Appearance | White to Off-White Solid | [8][9] |
| Melting Point | 133 - 136°C | [8] |
| Solubility | Slightly soluble in Chloroform, Methanol, and Water | [8][9] |
| Storage | -20°C Freezer, Under inert atmosphere | [8][9] |
Pharmacological Profile
Mechanism of Action
As a metabolite of Diltiazem, Desacetyl Diltiazem exerts its pharmacological effects through a similar mechanism: the blockade of L-type calcium channels.[] By inhibiting the influx of extracellular calcium ions into myocardial and vascular smooth muscle cells, it leads to:
-
Coronary and peripheral vasodilation: This reduces afterload and blood pressure.[2]
-
Negative chronotropic effect: A decrease in heart rate.[2][]
-
Negative inotropic effect: A reduction in myocardial contractility.[2][]
The combined effect is a decrease in myocardial oxygen demand, which is beneficial in the treatment of angina.[2][]
Pharmacological Potency
Desacetyl Diltiazem is an active metabolite, possessing approximately 40-50% of the coronary vasodilatory activity of the parent drug, Diltiazem.[1][] During chronic administration of Diltiazem, Desacetyl Diltiazem can accumulate in the plasma, contributing significantly to the overall therapeutic effect.[][]
Caption: Pharmacological action of Desacetyl Diltiazem.
Analytical Methodologies
The accurate quantification of Desacetyl Diltiazem HCl in biological matrices and pharmaceutical formulations is crucial for clinical monitoring and quality control. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose.
Validated HPLC Method for Simultaneous Determination
A stability-indicating HPLC method has been developed for the simultaneous determination of Diltiazem HCl and its major metabolite, Desacetyl Diltiazem HCl.[10]
Experimental Protocol:
-
Standard and Sample Preparation:
-
Accurately weigh the equivalent of 20 mg of Diltiazem HCl and Desacetyl Diltiazem HCl standards and samples into separate 10 mL volumetric flasks.[10]
-
For forced degradation studies, add 5 mL of 1N HCl to each flask and maintain at 60°C for three hours.[10]
-
For analysis of pharmaceutical dosage forms, weigh and powder ten tablets. Transfer an amount of powder equivalent to 200 mg of Diltiazem HCl to a 100 mL volumetric flask.[10]
-
Add 50 mL of acetonitrile and sonicate for 15 minutes. Spike with an equivalent of 200 mg of Desacetyl Diltiazem HCl.[10]
-
Make up the volume with the mobile phase and filter through a 0.45 μm filter.[10]
-
-
Chromatographic Conditions:
-
Method Validation:
-
Linearity: The method has been shown to be linear for Desacetyl Diltiazem HCl in the concentration range of 1.50-15.0 µg/mL, with a correlation coefficient (R²) of 0.9998.[10]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): For Diltiazem HCl, the LOD and LOQ were found to be 0.0633 and 0.450 μg/mL, respectively.[10] Similar sensitivity is expected for Desacetyl Diltiazem HCl.
-
Accuracy and Precision: The method has been demonstrated to be precise and accurate for its intended purpose.[10]
-
Caption: Workflow for HPLC analysis of Desacetyl Diltiazem HCl.
Synthesis and Degradation
Synthesis: A common synthetic route to Desacetyl Diltiazem involves the reaction of cis-(+)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one with 2-(dimethylamino) ethyl chloride hydrochloride in the presence of a base like potassium carbonate.[13]
Degradation: Desacetyl Diltiazem, like its parent compound, can undergo further metabolism. This includes N-demethylation to form N-Desmethyl Desacetyl Diltiazem.[][14] The polymorphic enzyme CYP2D6 has been shown to be involved in the O-demethylation of Diltiazem and its metabolites, and individuals with a deficient CYP2D6 phenotype may exhibit marked accumulation of Desacetyl Diltiazem and N-demethyldesacetyl diltiazem.[15]
Conclusion
Desacetyl Diltiazem HCl is a pharmacologically active metabolite that plays a crucial role in the overall therapeutic effect of Diltiazem. Its distinct chemical structure and physicochemical properties necessitate specific analytical methods for its accurate quantification. The information presented in this guide provides a solid foundation for researchers and drug development professionals working with this important compound, enabling a more profound understanding of its behavior both in vitro and in vivo.
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Tariq, M. M., & Vashisht, R. (2023). Diltiazem. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Desacetyl Diltiazem Hydrochloride (Mixture). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Desacetyl Diltiazem-d4 Hydrochloride. PubChem. Retrieved from [Link]
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Netterberg, I., Aklillu, E., Llerena, A., & Ingelman-Sundberg, M. (2000). Extensive metabolism of diltiazem and P-glycoprotein-mediated efflux of desacetyl-diltiazem (M1) by rat jejunum in vitro. Drug Metabolism and Disposition, 28(2), 107-109. Retrieved from [Link]
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Al-Jallad, T., Al-Kurdi, Z., Badwan, A., & Jaber, A. M. (2014). HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite de. Der Pharma Chemica, 6(6), 358-365. Retrieved from [Link]
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Sastry, C. S. P., Prasad, D. S., & Lakshmi, C. S. R. (1995). An Improved Method For Separation Of Diltiazem And Related Substances By HPLC. Indian Drugs, 32(3), 122-125. Retrieved from [Link]
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SynZeal. (n.d.). Diltiazem Impurities. Retrieved from [Link]
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Venkatasai Life Sciences. (n.d.). Desacetyl Diltiazem Hydrochloride | 23515-45-9. Retrieved from [Link]
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Agnitio Pharma. (n.d.). Diltiazem EP Impurity F /Desacetyl Diltiazem Hydrochloride 23515-45-9 C20H25N2O3SCl. Retrieved from [Link]
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Kumar, B. M. S., et al. (2018). A Validated RP-HPLC Method for the Determination of Diltiazem in Raw Material and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Drug Research, 10(6), 487-491. Retrieved from [Link]
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